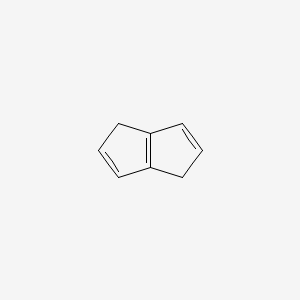

1,4-Dihydropentalene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

61771-84-4 |

|---|---|

Formule moléculaire |

C8H8 |

Poids moléculaire |

104.15 g/mol |

Nom IUPAC |

1,4-dihydropentalene |

InChI |

InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-3,6H,4-5H2 |

Clé InChI |

SVQWSOXBNXJGQK-UHFFFAOYSA-N |

SMILES canonique |

C1C=CC2=C1C=CC2 |

Origine du produit |

United States |

Synthetic Methodologies for 1,4 Dihydropentalene and Its Derivatives

Annulation Reactions and Condensation Approaches

Annulation and condensation reactions represent a foundational strategy for constructing the dihydropentalene skeleton. These methods typically involve the formation of a new ring onto a pre-existing cyclopentane (B165970) or cyclopentadiene (B3395910) moiety.

Michael Addition-Intramolecular Condensation Strategies

A classic and effective approach to substituted dihydropentalenes involves a sequence of a Michael addition followed by an intramolecular condensation. nih.govacs.org This strategy typically utilizes cyclopentadiene or its derivatives as the nucleophile and α,β-unsaturated carbonyl compounds as the electrophile.

The reaction is initiated by the base-promoted Michael addition of a cyclopentadiene to an enone. nih.gov This conjugate addition forms a β-cyclopentadiene-functionalized ketone or aldehyde intermediate. scispace.comresearchgate.net This intermediate is primed for a subsequent intramolecular Knoevenagel or aldol-type condensation, which closes the second five-membered ring to furnish the dihydropentalene framework after the elimination of water. nih.govscispace.comresearchgate.net This method has proven versatile, allowing for the synthesis of a variety of substituted dihydropentalenes, including tetra-arylated derivatives. nih.govsemanticscholar.org For instance, the reaction of 1,4-diphenyl-cyclopenta-1,3-diene with 1,3-diphenylprop-2-en-1-one, facilitated by a base, yields 1,3,4,6-tetraphenyl-1,2-dihydropentalene in high yields. acs.org

A notable aspect of this strategy is the potential for a competing retro-aldol pathway, which can lead to the formation of pentafulvenes as side products. nih.govacs.org The selectivity between the desired dihydropentalene and the fulvene (B1219640) byproduct can be influenced by reaction conditions, such as the choice of base and temperature. semanticscholar.org

Pyrrolidine-Facilitated Condensation Mechanisms

Pyrrolidine (B122466) has emerged as a particularly effective catalyst for the synthesis of dihydropentalenes. researchgate.netrsc.org It can facilitate the condensation of cyclopentadiene with α,β-unsaturated carbonyl compounds to produce 1,2- and 1,5-dihydropentalenes. acs.org The role of pyrrolidine is multifaceted; it is believed to activate both the nucleophile and the electrophile. semanticscholar.org By deprotonating the cyclopentadiene, pyrrolidine increases its nucleophilicity. semanticscholar.org Concurrently, it can react with the enone to form an in situ iminium ion, thereby increasing the electrophilicity of the carbonyl compound. semanticscholar.org

This dual activation mechanism makes the pyrrolidine-catalyzed approach highly efficient for forming the C-C bonds necessary for the annulation. researchgate.netsemanticscholar.org For instance, the reaction of cyclopentadiene with various chalcones in the presence of pyrrolidine provides access to a range of 1,3-disubstituted dihydropentalenes. rsc.org Furthermore, in situ generated acetone (B3395972) pyrrolidine enamine has been shown to undergo [6+2] cycloadditions with fulvenes to yield 1,2-dihydropentalenes. nih.govnih.govacs.org This method is particularly effective for 6-monosubstituted fulvenes. nih.govnih.govacs.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclopentadiene, Chalcone | Pyrrolidine | 1,3-Diphenyl-1,2-dihydropentalene | Good | rsc.org |

| 1,4-Diphenyl-cyclopentadiene, 1,3-Diphenylprop-2-en-1-one | Pyrrolidine, Toluene/MeOH, 70°C | 1,3,4,6-Tetraphenyl-1,2-dihydropentalene | Up to 83% | semanticscholar.orgacs.org |

| 6-Monosubstituted fulvenes, Acetone | Pyrrolidine (catalytic) | Substituted 1,2-dihydropentalenes | Not specified | nih.govnih.govacs.org |

Metal-Catalyzed Synthetic Routes

Metal catalysis offers powerful and often more versatile pathways to the 1,4-dihydropentalene core and its more complex derivatives. Various transition metals, including rhodium, iron, and palladium, have been successfully employed.

Rhodium-Catalyzed Cyclization Reactions for Pentalene (B1231599) Derivatives

Rhodium catalysts have proven effective in constructing the pentalene framework through cyclization reactions. chemrxiv.orgnih.gov One notable example is the rhodium-catalyzed "stitching reaction" between 2-(silylethynyl)arylboronates and 2-(silylethynyl)aryl bromides to synthesize unsymmetrical dibenzo[a,e]pentalenes. researchgate.netresearchgate.net This method allows for the controlled construction of complex pentalene derivatives with different substituents on the fused benzene (B151609) rings. researchgate.net Rhodium(I) catalysts have also been utilized in the cyclization of 1-arylprop-2-yn-1-ol derivatives, proceeding through a hydrorhodation-1,4-rhodium migration sequence to form fused cyclopentanone (B42830) derivatives, which can be precursors to pentalene systems. nih.gov

Iron-Catalyzed Tandem 5-endo-dig Cyclization and Carbomagnesiation for this compound Frameworks

Iron catalysis provides a mild and versatile method for constructing the strained this compound framework. u-tokyo.ac.jp This approach often involves a tandem 5-endo-dig cyclization. u-tokyo.ac.jp A key strategy is the iron-catalyzed tandem cyclization of diarylacetylenes. moltech.jpacs.org This reaction allows for the modular synthesis of ladder-type this compound frameworks, which are of interest for their potential applications in optoelectronic materials. u-tokyo.ac.jpmoltech.jp The process can be initiated from readily available starting materials and demonstrates good tolerance for various functional groups, including heteroaromatic rings. u-tokyo.ac.jp The proposed mechanism involves the catalytic activity of an organoiron species that lowers the activation energy for the typically disfavored 5-endo diagonal cyclization. u-tokyo.ac.jp

Palladium-Catalyzed Approaches (e.g., Homocoupling of Haloenynes for Pentalene Derivatives)

Palladium catalysis offers a versatile route to a diverse range of polysubstituted pentalene derivatives. researchgate.netcapes.gov.bracs.org A significant development in this area is the palladium-catalyzed reductive homocoupling of haloenynes. capes.gov.bracs.orgacs.org This reaction provides a relatively simple synthetic pathway to various pentalenes, including annulated dibenzopentalenes and dithienylpentalenes. capes.gov.bracs.org The proposed mechanism may involve an initial oxidative addition of the haloenyne to the palladium catalyst, followed by a series of intermolecular and intramolecular carbopalladation steps to assemble the bicyclic pentalene system. acs.orgacs.org This methodology represents a substantial simplification over previous multi-step syntheses. acs.org

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Rhodium | Stitching Reaction | 2-(silylethynyl)arylboronates, 2-(silylethynyl)aryl bromides | Unsymmetric dibenzo[a,e]pentalenes | researchgate.netresearchgate.net |

| Iron | Tandem 5-endo-dig Cyclization | Diarylacetylenes | Strained this compound Frameworks | u-tokyo.ac.jpmoltech.jp |

| Palladium | Reductive Homocoupling | Haloenynes | Polysubstituted Pentalenes | capes.gov.bracs.orgacs.org |

Regioselective Carbopalladation Cascade Reactions for Monoareno-pentalenes

A novel method for synthesizing stable monoareno-pentalenes, which feature an olefinic proton on each of the pentalene subunit's five-membered rings, has been developed. figshare.comacs.orgnih.gov This synthesis is achieved through a regioselective carbopalladation cascade reaction. figshare.comacs.orgnih.gov The reaction involves ortho-arylacetyleno gem-dibromoolefins and TIPS-acetylene. figshare.comacs.orgnih.gov

The most direct way to create stable monoareno-pentalenes is through the carbopalladation cascade between acetylenes and gem-dibromoolefins. acs.org The selectivity of the alkyne attachment can potentially be controlled by altering the size of the substituents (R¹ and R²) on the alkyne reagent. acs.orgresearchgate.net For the synthesis of monoareno-pentalenes with an olefinic hydrogen on each five-membered ring, terminal acetylenes are necessary. acs.org The reaction between gem-dibromoolefins and TIPS-acetylene (where R¹ = H and R² = TIPS) successfully yields the desired pentalene derivatives. acs.orgresearchgate.net

This method has been used to synthesize a new class of monoareno-pentalenes with two olefinic protons. acs.org These derivatives, along with their π-extended and substituted versions, have been prepared and studied. researchgate.net The resulting monoareno-pentalenes have been found to be stable antiaromatic compounds and could serve as valuable experimental models for investigating magnetic (anti)aromaticity effects. figshare.comacs.orgnih.gov

Rearrangement-Based Syntheses

Pyrolysis and Photochemical Rearrangements of C8H8 Isomers (e.g., Isodicyclopentadiene, Cyclooctatetraene (B1213319), Cycloheptatriene (B165957) Precursors)

The parent this compound is a known valence isomer of cyclooctatetraene. wikipedia.org The synthesis of dihydropentalenes can be achieved through radical rearrangements of precursors like isodicyclopentadiene, cyclooctatetraene, or cycloheptatriene using photochemical or pyrolytic methods. acs.org Specifically, the pyrolysis of cyclooctatetraene (COT) can produce a mixture of dihydropentalene isomers. iupac.orgacs.org Optimized conditions for the flash vacuum pyrolysis of COT to yield dihydropentalenes have been established. iupac.org

Ionization of the anti-dimer of cyclobutadiene (B73232) (anti-tricyclo[4.2.0.0(2.5)]octa-3,7-diene) leads to a spontaneous decay, forming bicyclo[4.2.0]octa-2,4,7-triene and this compound (1,4-DHP). researchgate.net The radical cation of 1,4-DHP can also be generated from the radical cation of bicyclo[3.3.0]octa-2,6-diene-4,8-diyl through two hydrogen shifts. researchgate.net

The study of C8H8 isomers with a dihydropentalene skeleton, including 1,2-, 1,4-, and 1,6-isomers, has been conducted using various spectroscopic and theoretical methods. amazon.com These studies have elucidated the photochemical isomerization pathways between these isomers. amazon.com

| Precursor acs.orgiupac.org | Reaction Type acs.org | Product(s) iupac.orgresearchgate.net |

| Isodicyclopentadiene | Pyrolysis/Photochemical Rearrangement | Dihydropentalene Isomers |

| Cyclooctatetraene | Pyrolysis/Photochemical Rearrangement | Dihydropentalene Isomers |

| Cycloheptatriene | Pyrolysis/Photochemical Rearrangement | Dihydropentalene Isomers |

| anti-Tricyclooctadiene | Ionization-induced Rearrangement | This compound, Bicyclo[4.2.0]octa-2,4,7-triene |

Carbene-Carbene Rearrangements to Dihydropentalene Systems

1,5-Dihydropentalene can be synthesized through a tandem carbene-carbene rearrangement. newkai.comacs.org This method has been documented as a viable route to access the dihydropentalene core. acs.orgacs.orgcore.ac.uk Another approach involves the reaction of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene with methyllithium, which results in the formation of four dihydropentalene isomers: 1,6a-, 1,4-, 1,5-, and 1,6-dihydropentalene. researchgate.net

The formation mechanism involves the cleavage of a lateral bond in the initial carbene intermediate, leading to a carbene-carbene rearrangement (a Skattebøl rearrangement) with a 1,3-carbon migration. researchgate.net This is followed by a 1,2-vinyl shift to produce 1,6a-dihydropentalene, which then isomerizes to the other dihydropentalenes via subsequent 1,5-hydrogen shifts. researchgate.net The synthesis of the parent dihydropentalene (C8H8) via the carbene-induced rearrangement of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene has also been reported. acs.org

Rearrangement of Tropolone Derivatives into Dihydropentalene Fragments

An unusual acid-catalyzed rearrangement of a substituted 1,3-tropolone derivative leads to the formation of a dihydropentalene system. semanticscholar.orgresearchgate.netresearchgate.net Specifically, the prolonged exposure of 5,7-di-tert-butyl-2-(4-chloro-6,8-dimethylquinolin-2-yl)-1,3-tropolone to concentrated sulfuric acid results in the formation of (R,S)-5-tert-butyl-2-(4-chloro-6,8-dimethyl-1H-quinolin-2-ylidene)-3,3,3a-trimethyl-3,3a-dihydropentalene-1,6(2H,6aH)-dione. semanticscholar.org

The proposed mechanism for this transformation is a cascade process that includes a Wagner-Meerwein rearrangement followed by a figshare.comresearchgate.net-rearrangement of a bicyclo[3.2.1]octane intermediate to yield the final pentalene derivative. semanticscholar.org The structure of the resulting dihydropentalene fragment was confirmed through 2D-correlation NMR and X-ray diffraction. semanticscholar.orgresearchgate.net Quantum chemical methods were employed to evaluate the relative thermodynamic stability and tautomeric isomers of the new compound. semanticscholar.orgresearchgate.netresearchgate.net

Sigmatropic Shifts and Cyclopropanone (B1606653) Intermediates in Dihydropentalene Formation

Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma bond. wikipedia.orglibretexts.org While specific examples directly leading to this compound are not detailed in the provided context, the general principles are relevant to isomerizations within the dihydropentalene system. For instance, successive figshare.comnih.gov sigmatropic hydrogen shifts can occur rapidly in related systems like cyclopentadiene. ic.ac.uk

Cyclopropanone intermediates are involved in the formation of certain dihydropentalene derivatives. nih.gov Photooxygenation of 1,1,3-trimethyl-1,2-dihydropentalene produces an unstable endoperoxide. nih.gov Upon decomposition, this endoperoxide forms a bicyclic cyclopropanone intermediate. nih.gov This intermediate can then undergo either decarbonylation to form a cycloheptadienone (B157435) or a 1,3-acyl shift. nih.gov These processes are thought to occur in a stepwise manner through diradical intermediates. nih.gov The strained bicyclic structure of the cyclopropanone intermediate derived from the dihydropentalene encourages carbon monoxide extrusion. nih.gov

Synthesis from Pentalenide Precursors

Dihydropentalenes are valuable precursors for the synthesis of pentalenide (Pn²⁻) and hydropentalenide (PnH⁻) complexes through deprotonative metalations. acs.org The parent dihydropentalene can be synthesized by methods including the pyrolysis of isodicyclopentadiene or cyclooctatetraene. acs.org

A straightforward, high-yielding synthesis of 1,3,4,6-tetraphenyl-1,2-dihydropentalene has been developed. acs.orgresearchgate.net This method involves a one-step annulation reaction between 1,4-diphenylcyclopenta-1,3-diene and 1,3-diphenylprop-2-en-1-one, using pyrrolidine as a base. acs.org This approach is based on earlier strategies used to access other substituted dihydropentalenes. acs.org

The resulting 1,3,4,6-tetraphenyl-dihydropentalene can be cleanly converted to its corresponding hydropentalenide complexes by deprotonation with alkali metal bases. acs.orgresearchgate.net These hydropentalenide complexes can then be used in transmetalation reactions to synthesize a variety of pentalenide complexes. acs.org The dilithium (B8592608) salts of pentalenides, such as Li₂Pn, are often used as transmetalation reagents. acs.org

Furthermore, a systematic design protocol allows for the controlled variation of substituents at the 1,3,4,6-positions of dihydropentalene precursors, leading to a wide range of new pentalenide species. chemrxiv.orgchemrxiv.org This requires careful positional control in the dihydropentalene precursor, especially when introducing methyl substituents, to prevent undesired exocyclic deprotonation during the metalation step. chemrxiv.orgchemrxiv.org

| Dihydropentalene Precursor | Base(s) | Product |

| 1,4-Diphenylcyclopenta-1,3-diene + 1,3-Diphenylprop-2-en-1-one acs.org | Pyrrolidine | 1,3,4,6-Tetraphenyl-1,2-dihydropentalene |

| 1,3,4,6-Tetraphenyl-dihydropentalene acs.org | Alkali metal bases (Li, Na, K) | Alkali metal hydropentalenides |

| Dihydropentalene Isomers iupac.org | nBuLi-DME | [C₈H₆][Li(DME)]₂ |

| Substituted Dihydropentalenes researchgate.netchemrxiv.org | LiHMDS, KH | Substituted Pentalenides |

Functionalization of Dilithium Pentalenide with Silyl-Electrophiles

The post-synthesis functionalization of the pentalenide dianion is a powerful strategy for introducing specific groups onto the pentalene framework. One of the most effective methods involves the reaction of dilithium pentalenide with silyl (B83357) electrophiles. rsc.org

The reaction of dilithium pentalenide, often stabilized with dimethoxyethane (DME) as [Li(DME)]₂Pn, with silyl halides like chlorotrimethylsilane (B32843) (TMS-Cl) provides a direct route to silylated 1,4-dihydropentalenes. rsc.orgcore.ac.uk Research has shown that this reaction proceeds with high regioselectivity. When two equivalents of TMS-Cl are reacted with [Li(DME)]₂Pn in tetrahydrofuran (B95107) (THF), the reaction exclusively yields 1,4-bis(trimethylsilyl)-1,4-dihydropentalene. researchgate.netrsc.org This product is typically formed as a mixture of syn and anti isomers. rsc.org

This initial functionalization opens the door for further substitution. The resulting 1,4-disilyl-dihydropentalene can be deprotonated again using a strong base like n-butyllithium (nBuLi) to form the corresponding dilithium [1,4-bis(trimethylsilyl)pentalenide]. researchgate.netrsc.org Subsequent reaction of this intermediate with two additional equivalents of TMS-Cl leads exclusively to the formation of 1,1,4,4-tetrakis(trimethylsilyl)-1,4-dihydropentalene. rsc.org This stepwise approach highlights the precise control achievable over the substitution pattern.

Similarly, bulkier silyl groups can be introduced. The reaction of [Li(DME)]₂Pn with triisopropylsilyl triflate results in the formation of 1,4-bis(triisopropylsilyl)-1,4-dihydropentalene. researchgate.net

Table 1: Functionalization of Dilithium Pentalenide with Silyl Electrophiles

| Pentalenide Precursor | Electrophile | Product | Key Finding | Reference |

|---|---|---|---|---|

| [Li(DME)]₂Pn | Chlorotrimethylsilane (TMS-Cl) | 1,4-bis(trimethylsilyl)-1,4-dihydropentalene | Regioselective reaction at the 1 and 4 positions. | researchgate.netrsc.org |

| [Li(DME)]₂[1,4-TMS₂Pn] | Chlorotrimethylsilane (TMS-Cl) | 1,1,4,4-tetrakis(trimethylsilyl)-1,4-dihydropentalene | Exclusive formation of the tetrasubstituted product. | rsc.org |

| [Li(DME)]₂Pn | Triisopropylsilyl triflate | 1,4-bis(triisopropylsilyl)-1,4-dihydropentalene | Introduction of bulky silyl groups is possible. | researchgate.net |

Green Chemistry Approaches for this compound Scaffolds (e.g., Nanocatalysis)

The principles of green chemistry, which promote the use of sustainable, efficient, and environmentally benign chemical processes, are increasingly influential in modern organic synthesis. ajgreenchem.com Nanocatalysis, in particular, has emerged as a key technology, offering advantages such as high efficiency, selectivity, and catalyst recyclability. ajgreenchem.comnih.gov

In the context of related heterocyclic compounds, such as 1,4-dihydropyridines, nanocatalysts have been extensively used. scirp.orgresearchgate.net Various nanomaterials, including those based on titanium dioxide, zinc oxide, and functionalized carbon, have been successfully employed in their synthesis, often under solvent-free or mild conditions. nih.govscirp.org These methods offer significant benefits, including shorter reaction times, high yields, and simple product isolation procedures. scirp.orgresearchgate.net

However, the application of nanocatalysis and other dedicated green chemistry methodologies specifically for the synthesis of this compound scaffolds is not extensively documented in current research literature. While the broader field of organometallic synthesis is moving towards more sustainable practices, targeted green approaches for the pentalene framework represent an area ripe for future development.

Stereoselective and Regioselective Synthesis of Substituted 1,4-Dihydropentalenes

Controlling the regiochemistry and stereochemistry of substitution on the this compound ring is critical for tuning its properties for specific applications.

Regioselectivity: The selective synthesis of specific isomers is a well-demonstrated principle in pentalene chemistry. As discussed previously (Section 2.4.1), the functionalization of dilithium pentalenide with silyl electrophiles is highly regioselective, yielding 1,4-disubstituted products. researchgate.netrsc.org This method provides a reliable route to derivatives functionalized specifically at the bridgehead-adjacent positions.

Another powerful and versatile method for achieving regiocontrol is the base-promoted Michael annulation of a substituted cyclopentadiene with an α,β-unsaturated ketone (enone). nih.govresearchgate.net This transition-metal-free reaction allows for the synthesis of 1,3,4,6-tetraarylated 1,2-dihydropentalenes with a wide variety of substitution patterns. nih.gov The final arrangement of substituents on the dihydropentalene product is directly determined by the substitution patterns of the cyclopentadiene nucleophile and the enone electrophile. nih.gov This strategy has been used to generate over 16 different isomers of 1,3,4,6-tetraarylated dihydropentalenes in yields up to 78%. nih.govresearchgate.net

Stereoselectivity: The control of stereochemistry is also an important consideration. In the synthesis of 1,4-bis(trimethylsilyl)-1,4-dihydropentalene from dilithium pentalenide, the product is formed as a mixture of syn and anti stereoisomers, indicating that while the reaction is regioselective, it is not highly stereoselective under these conditions. rsc.org In other synthetic contexts, such as the palladium-catalyzed reaction of aryl iodides with trimethylsilylacetylene, complete regio- and stereoselectivity can be achieved in the formation of fulvene intermediates, which are structurally related to pentalene precursors. researchgate.net

Table 2: Examples of Regio- and Stereoselective Syntheses

| Method | Reactants | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Electrophilic Functionalization | Dilithium pentalenide, Silyl-halides | 1,4-Disubstituted dihydropentalenes | High Regioselectivity (1,4-positions); Mixture of syn/anti stereoisomers | researchgate.netrsc.org |

| Michael Annulation | Substituted cyclopentadienes, α,β-Unsaturated ketones | 1,3,4,6-Tetraarylated dihydropentalenes | High Regioselectivity based on reactant structure | nih.govresearchgate.net |

Reactivity and Reaction Mechanisms of 1,4 Dihydropentalene Systems

Valence Isomerization Pathways

Valence isomers are constitutional isomers that can interconvert through pericyclic reactions. The (CH)₈ hydrocarbon family, to which 1,4-dihydropentalene belongs, is a classic example of a system rich in valence isomerization possibilities.

The potential energy surface of C8H8 is populated by numerous isomers, and their interconversions have been a subject of extensive study. aip.orgic.ac.uk this compound is a key species in this landscape and can be formed from other C8H8 isomers, such as cyclooctatetraene (B1213319) (COT), through rearrangement reactions. acs.orgnih.gov The thermal interconversion of C8H8 isomers is complex, with theoretical studies identifying various symmetry-allowed pathways for rearrangements. ic.ac.uk

Photochemical conditions can also induce these isomerizations. For instance, the UV photolysis of cyclooctatetraene vapor leads to the formation of dihydropentalene and semibullvalene, alongside decomposition to benzene (B151609) and acetylene (B1199291). researchgate.net The relative yields of these products are pressure-dependent, with lower pressures favoring the formation of dihydropentalene. researchgate.net The parent, unsubstituted dihydropentalene can be synthesized via pyrolytic or photochemical techniques from precursors like cyclooctatetraene. acs.orgnih.gov The radical cation of this compound has also been observed as a product from the rearrangement of other C8H8 radical cations, highlighting the facile nature of these interconversions on the radical cation potential energy surface. acs.orgosti.gov

Substituted dihydropentalenes exhibit a rich isomerization chemistry. Different double bond isomers, such as 1,2-, 1,5-, and 1,6-dihydropentalenes, can interconvert under thermal or photochemical stimuli. nih.gov The thermodynamic stability of these isomers can be influenced by the substitution pattern. nih.gov For instance, in unsymmetrically substituted 1,3,4,6-tetraarylated 1,2-dihydropentalenes, double bond isomerization can occur between the two five-membered rings, driven by the electronic properties of the substituents. nih.gov This isomerization is observed under basic conditions at elevated temperatures (e.g., 75 °C), with the equilibrium favoring the distribution of the saturated sp³ carbons into the pentacyclic ring of higher electron density. nih.gov

Photochemical methods also provide a route for the isomerization of dihydropentalene derivatives. A notable example is the photochemical rearrangement of 1,3-diaryl-1,2-dihydropentalenes to their corresponding 1,5-isomers. acs.org This transformation highlights the utility of photochemistry in accessing different isomeric forms that might be less favored under thermal conditions. The choice between thermal and photochemical methods can thus offer a degree of control over the resulting isomeric product. acs.org

Diradical intermediates are frequently invoked to explain the mechanisms of many thermal and photochemical rearrangements in organic chemistry. rsc.orgbeilstein-journals.org In the context of C8H8 systems, there is evidence to suggest that isomerizations can proceed through such intermediates. researchgate.net The thermal rearrangements of certain cyclic molecules are proposed to occur via pyramidal singlet diradical intermediates that arise from thermally excited vibrational states. researchgate.net

Specifically for dihydropentalene systems, the photooxygenation of 1,1,3-trimethyl-1,2-dihydropentalene leads to an unstable endoperoxide. The subsequent decomposition of this endoperoxide is believed to proceed through diradical intermediates, leading to products like a cycloheptadienone (B157435) via a cyclopropanone (B1606653) intermediate that undergoes decarbonylation, or a 1,3-acyl shift. nih.govresearchgate.net These processes are thought to occur in a stepwise manner involving diradicals. nih.govresearchgate.net Computational studies on related systems have also supported the involvement of diradical intermediates in thermal rearrangements. comporgchem.com The presence of these transient, high-energy species can explain the formation of otherwise unexpected rearrangement products. osti.gov

Cycloaddition Reactions

The conjugated π-system within the dihydropentalene framework allows it to participate in various cycloaddition reactions, acting either as a diene or, in some contexts, as a more extended π-system.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgsigmaaldrich.com In this reaction, a conjugated diene reacts with a dienophile. iitk.ac.inmasterorganicchemistry.com Dihydropentalene derivatives, containing a conjugated diene moiety, can serve as the 4π-electron component in Diels-Alder reactions. nih.govlibretexts.org

A specific example involves the reaction of dihydropentalenes with the strong dienophile tetracyanoethylene (B109619) (TCNE). The reaction of a mixture of dihydropentalene isomers (1,2-, 1,5-, and others) with TCNE leads to the formation of different adducts, demonstrating the reactivity of these systems as dienes. lookchem.com For instance, 1,2-dihydropentalene forms a corresponding Diels-Alder adduct with TCNE. lookchem.com The efficiency and selectivity of these reactions can be influenced by factors such as the substitution pattern on the dihydropentalene and the nature of the dienophile. libretexts.org

Table 1: Examples of Diels-Alder Reactions with Dihydropentalene Derivatives

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 1,2-Dihydropentalene | Tetracyanoethylene | [4+2] Cycloadduct | lookchem.com |

| 1,5-Dihydropentalene | Tetracyanoethylene | Double [4+2] Cycloadduct | lookchem.com |

| 1,3-Diaryl-1,5-dihydropentalenes | N/A | Domino Diels-Alder reactions | acs.org |

This table is interactive. Click on the headers to sort.

While dihydropentalenes can act as 4π dienes, the formation of the dihydropentalene skeleton itself is notably achieved through a [6+2] cycloaddition strategy. rsc.org This reaction typically involves the cycloaddition of a fulvene (B1219640), which acts as the 6π-electron component, with a 2π-electron partner such as an enamine. nih.govacs.org

The reaction of 6-monosubstituted fulvenes with an enamine, such as one generated in situ from acetone (B3395972) and pyrrolidine (B122466), yields 1,2-dihydropentalenes. psu.edunih.gov The mechanism is proposed to be a stepwise process initiated by the nucleophilic attack of the enamine on the exocyclic carbon of the fulvene. nih.gov This is followed by cyclization and subsequent elimination to afford the dihydropentalene product. psu.edunih.gov The reaction is sensitive to steric hindrance at the C-6 position of the fulvene. nih.govacs.org This method provides a convenient and general synthesis for a variety of 1,2-dihydropentalene derivatives. nih.gov

Table 2: Formation of Dihydropentalenes via [6+2] Cycloaddition

| 6π Component (Fulvene) | 2π Component (Enamine) | Product | Key Features | Reference |

|---|---|---|---|---|

| 6-Monosubstituted Fulvenes | Acetone pyrrolidine enamine | 1,2-Dihydropentalenes | Works well with 6-monosubstituted fulvenes; subject to steric hindrance at C-6. | nih.govacs.orgnih.gov |

This table is interactive. Click on the headers to sort.

Intramolecular Cycloadditions and Cyclizations within Dihydropentalene Precursors

The synthesis of the pentalene (B1231599) scaffold can be achieved through intramolecular reactions of appropriately designed precursors. These reactions often leverage the inherent reactivity of strained ring systems or strategically placed functional groups to construct the bicyclic core of dihydropentalene.

An unexpected intramolecular cyclization was observed during the synthesis of carbon-bridged fused phospholes. The reaction of β-(hydroxymethyl)phospholes, intended to form a different product, instead yielded a 1-phospha-1,6a-dihydropentalene. rsc.org This serendipitous discovery highlights how reactive intermediates can deviate from expected pathways to form the thermodynamically or kinetically favored pentalene ring system. The resulting 1-phospha-1,6a-dihydropentalene exhibited solid-state emission, suggesting potential applications as a luminophore based on its 1,3-butadiene (B125203) substructure. rsc.org

Another strategy involves the intramolecular formal [3+2] cycloaddition. In a convergent synthesis of (±)-melokhanine E, two cyclopropane (B1198618) moieties were employed as reactive precursors to a 1,3-dipole and an imine species. nih.gov The thermal or Lewis acid-promoted opening of these cyclopropanes generated the necessary reactive intermediates in situ, which then underwent a stereoselective intramolecular cycloaddition to construct the core scaffold. nih.gov This method allows for the rapid assembly of complex polycyclic systems containing the dihydropentalene motif.

Furthermore, intramolecular cyclizations can be catalyzed by transition metals. For instance, palladium-catalyzed intramolecular N-arylation has been used to synthesize medium-sized N-heterocycles, and this strategy can be adapted for the formation of pentalene-containing structures. mdpi.com The efficiency of such cyclizations can be highly dependent on the conformational preorganization of the precursor, as stereocenters can significantly influence the reaction's success. mdpi.com Similarly, copper-catalyzed intramolecular cyclizations involving amino-stannane reagents have been shown to form 8- and 9-membered heterocycles, a methodology with potential for adaptation to dihydropentalene synthesis. mdpi.com

The Dieckmann cyclization, an intramolecular Claisen condensation of diesters, is a classic method for forming five- and six-membered rings and can be conceptually applied to the synthesis of substituted dihydropentalene systems. libretexts.org This reaction involves the formation of a β-keto ester, which can be further functionalized. libretexts.org

Finally, the intramolecular Diels-Alder reaction of precursors like 5-vinyl-1,3-cyclohexadienes demonstrates how stereochemistry and substituent effects can dramatically influence cycloaddition rates. sandiego.edu The geometry of the transition state, particularly the twisting of the dienophile, plays a crucial role in determining the reaction's facility. sandiego.edu Such principles are directly applicable to the design of precursors for the intramolecular synthesis of dihydropentalene derivatives.

Redox Chemistry and Electron Transfer Processes

Reversible Two-Electron Redox Reactions Involving Dihydropentalene Derivatives

Dihydropentalene derivatives can be involved in reversible two-electron redox reactions, particularly in the context of organometallic complexes. Research has shown that tetralithio spiroaromatic palladole and platinacycle complexes undergo a selective two-electron oxidation to form their corresponding dilithio spiro metallacyclopentadienes. researchgate.netpku.edu.cn These dilithio complexes can then be reduced back to the tetralithio spiroaromatic state using metallic lithium, demonstrating a reversible two-electron process. researchgate.netpku.edu.cn

Significantly, when these tetralithio and dilithio spiro complexes are treated with a sufficient amount of an oxidant, they can generate this compound derivatives. researchgate.netpku.edu.cn This transformation proceeds through a mechanism that involves reductive elimination and a silyl (B83357) migration, as supported by density functional theory (DFT) calculations. researchgate.netpku.edu.cn A similar reversible two-electron redox behavior has also been observed for tetralithio aromatic dicupra core.ac.ukannulene. researchgate.netpku.edu.cn These findings contribute to a deeper understanding of the reactivity of metalla-aromatic compounds and highlight a pathway to dihydropentalene systems through controlled redox reactions. researchgate.netpku.edu.cnpku.edu.cn

The electrochemical behavior of bipyridinium salts, which can be seen as structural analogs in terms of having reducible centers, also provides insight into multi-electron redox processes. Depending on the structure and the medium, these compounds can undergo one or two-electron reductions. frontiersin.org For instance, certain 4,4'-bipyridinium derivatives exhibit two reversible one-electron reductions. frontiersin.org This behavior underscores the capacity of related conjugated systems to participate in stepwise electron transfer, a concept that is relevant to the redox chemistry of dihydropentalenes.

Electron Transfer-Induced Aromatization Mechanisms (Analogies from 1,4-Dihydropyridines)

The aromatization of 1,4-dihydropyridines (DHPs) to their corresponding pyridine (B92270) derivatives provides a useful analogy for understanding potential electron transfer-induced aromatization mechanisms in this compound systems. The oxidation of DHPs is a critical process, in part due to its relevance to the metabolic fate of DHP-based drugs. znaturforsch.commdpi.com

Studies on the oxidation of various 3,5-dicarboethoxy- and 3,5-diacetyl-1,4-dihydropyridines using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have proposed an electron transfer-induced mechanism. znaturforsch.comresearchgate.netresearchgate.net This process is influenced by several factors, including the solvent, the nature of substituents on the DHP ring, and the atmospheric conditions (oxygen or argon). znaturforsch.comresearchgate.net The proposed mechanism involves an initial electron transfer from the DHP to the electron acceptor (DDQ), forming a radical cation intermediate. researchgate.netresearchgate.net Subsequent steps involving proton and further electron transfer lead to the final aromatized pyridine product.

The reaction rate is sensitive to the electronic nature of the substituents on the dihydropyridine (B1217469) ring. znaturforsch.com This suggests that in analogous dihydropentalene systems, the presence of electron-donating or electron-withdrawing groups would similarly influence the ease of electron transfer and, consequently, the rate of any potential aromatization to the pentalenide dianion.

Both thermal and photochemical methods have been employed for the aromatization of DHPs. znaturforsch.com Photoinduced electron transfer, for example, has been shown to quantitatively oxidize Hantzsch 1,4-dihydropyridines to the corresponding pyridines in the presence of carbon tetrachloride. scilit.com This highlights that energy input, in the form of light, can facilitate the electron transfer necessary for aromatization.

The electrochemical oxidation of DHPs has also been extensively studied, providing further evidence for an electron transfer-based mechanism. znaturforsch.com These studies help to elucidate the effects of substituents on the oxidation potential and reaction pathways. znaturforsch.comresearchgate.net By analogy, the electrochemical properties of dihydropentalene derivatives would be expected to correlate with their susceptibility to chemical oxidation and aromatization.

Electrochemical Oxidation and Reduction of Dihydropentalene Analogs

While direct electrochemical studies on this compound are not extensively detailed in the provided context, the electrochemical behavior of analogous compounds, particularly 1,4-dihydropyridine (B1200194) (DHP) derivatives, offers significant insights. The electrochemical oxidation and reduction of DHPs have been investigated to understand their reaction mechanisms and the influence of their substituents. znaturforsch.com

The electrochemical oxidation of 1,4-dihydropyridines is relevant as it mimics the initial step of their chemical oxidation, which proceeds via an electron transfer mechanism. znaturforsch.com Studies on C4-hydroxyphenyl-substituted 1,4-dihydropyridine derivatives in dimethylsulfoxide have shown that the oxidation mechanism involves the formation of an unstable dihydropyridyl radical. researchgate.net The final product of controlled-potential electrolysis is the corresponding pyridine derivative. researchgate.net The oxidation potentials for cationic 1,4-DHPs are in the range of 1.6-1.7 V. researchgate.net This suggests that the electrochemical oxidation of dihydropentalene analogs would likely also proceed through radical intermediates en route to a more stable, potentially aromatic, species.

The electrochemical reduction of DHP analogs has also been explored. znaturforsch.com For instance, the electrochemical reduction of 3,4,5-trimethoxycarbonyl-1,2,6-trimethylpyridinium perchlorate (B79767) can lead to substituted 1,4-dihydropyridines. researchgate.net This demonstrates the reversibility, at least in a chemical sense, of the redox process.

The electrochemical properties are highly dependent on the molecular structure. In a series of bipyridinium salts, the planarity of the π-conjugated scaffold and the arrangement of the nitrogen atoms were found to be significant parameters affecting electrochemical reversibility. frontiersin.org This implies that for dihydropentalene analogs, the specific geometry and substitution pattern would critically influence their oxidation and reduction potentials and the stability of the resulting redox species.

Furthermore, the medium in which the electrochemical reactions are carried out plays a crucial role. The oxidation of DHPs by DDQ is significantly affected by the solvent, with different outcomes observed in aprotic versus protic solvents. researchgate.net This is attributed to the solvation and protonation of the reduced species of the oxidant. researchgate.net Therefore, the electrochemical behavior of dihydropentalene analogs would also be expected to show strong solvent dependence.

Deprotonation and Metalation Reactions

Formation of Hydropentalenide and Pentalenide Anions from Dihydropentalenes

Dihydropentalenes are key precursors for the generation of hydropentalenide (PnH⁻) and the aromatic pentalenide dianion (Pn²⁻) through deprotonation reactions. acs.org This process typically occurs in a stepwise manner using alkali metal bases of varying strengths. vulcanchem.com

The first deprotonation, yielding the hydropentalenide anion, can be achieved using moderately strong bases with a pKa greater than 15. acs.org For example, the deprotonative metalation of 1,3,4,6-tetraphenyl-dihydropentalene with alkali metal bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) in coordinating solvents like tetrahydrofuran (B95107) (THF) cleanly produces the corresponding hydropentalenide complexes. acs.orgresearchgate.net These monometallic hydropentalenide complexes often exist as solvent-separated ion pairs in solvents like THF, pyridine, or DMSO. acs.org The formation of the hydropentalenide anion from 1,3,4,6-tetraphenyldihydropentalene using MeMgCl has also been reported. nih.govacs.org

The second deprotonation requires a stronger base, typically with a pKa greater than 25, to overcome the charge repulsion and form the doubly anionic pentalenide. acs.orgvulcanchem.com This second step leads to the formation of a 10 π-electron aromatic system. vulcanchem.com The use of two or more equivalents of a strong base like butyllithium (B86547) (nBuLi) can result in the quantitative double deprotonation of dihydropentalene isomers to yield the dilithium (B8592608) pentalenide salt. rsc.org

The success and nature of the deprotonation can be influenced by the substituents on the dihydropentalene ring. Phenyl substituents, for instance, are thought to decrease the pKa of the dihydropentalene, making the first deprotonation more facile. acs.org However, strongly electron-withdrawing groups, such as trifluoromethyl-substituted aryl groups, can be incompatible with strong bases, leading to decomposition rather than the desired pentalenide. chemrxiv.orgrsc.org Furthermore, the position of substituents is crucial. Alkyl groups in certain positions can lead to exocyclic deprotonation, competing with the desired endocyclic deprotonation that leads to the pentalenide core. chemrxiv.orgrsc.orgresearchgate.net

The resulting pentalenide anions are valuable ligands in organometallic chemistry, capable of stabilizing low-valent metal centers and forming a variety of complexes with s, p, d, and f-block elements. vulcanchem.comresearchgate.net

| Precursor | Base(s) | Product(s) | Solvent(s) | Reference(s) |

| 1,3,4,6-Tetraphenyl-dihydropentalene | LiHMDS, LiNEt₂, NaH, KH | Alkali metal hydropentalenides | THF, Pyridine, DMSO | acs.org |

| 1,3,4,6-Tetraphenyl-dihydropentalene | Stronger alkali metal bases (pKa > 25) | Tetraphenyl-pentalenide complexes | THF | acs.org |

| Dihydropentalene (isomeric mixture) | nBuLi (excess) | Dilithium pentalenide (Li₂Pn) | - | rsc.org |

| 1,3,4,6-Tetraphenyldihydropentalene (Ph₄PnH₂) | MeMgCl | Hydropentalenide ([Ph₄PnH]⁻) | THF | nih.govacs.org |

| 1,3,4,6-Tetraphenyldihydropentalene (Ph₄PnH₂) | Dialkylmagnesium | Magnesium pentalenide (Mg[Ph₄Pn]) | - | nih.gov |

| (pFPh)₂(pTol)₂PnH₂ | LiHMDS | No reaction (insufficient base strength) | THF | chemrxiv.orgrsc.org |

| (pCF₃Ph)₂(pTol)₂PnH₂ | Bases with pKa > 35 | Decomposition | - | chemrxiv.orgrsc.org |

Positional Control in Deprotonation of Substituted Dihydropentalenes

The deprotonation of substituted 1,4-dihydropentalenes to form the corresponding pentalenide dianions is a critical transformation, and its success is highly dependent on the strategic placement of substituents to control the regioselectivity of the reaction. The introduction of alkyl groups, particularly at the 3-position, presents a significant challenge due to competitive deprotonation pathways. chemrxiv.org

Research has shown that for 3-alkylated dihydropentalenes, a kinetic competition arises where a base can abstract a proton from one of two allylic positions. This can lead to either the desired endocyclic double bond formation, yielding the pentalenide precursor, or an undesired exocyclic deprotonation. chemrxiv.org This side reaction is a notable issue when methyl substituents are present, necessitating careful positional control in the dihydropentalene precursor to prevent it. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net In contrast, dihydropentalenes substituted only with aryl groups or those that are unsubstituted are not susceptible to this competing exocyclic deprotonation because they lack the required exocyclic allylic protons. chemrxiv.org

To circumvent the problem of exocyclic deprotonation in alkyl-substituted systems, a specific substitution pattern has been devised. By installing a methyl group at the 1-position and an aryl group at the 3-position, the competing pathway is effectively blocked. chemrxiv.orgrsc.org This strategic placement ensures that deprotonation occurs at the desired endocyclic positions to form the aromatic pentalenide core.

The choice of base is also a critical factor in achieving successful double deprotonation. The basicity of the reagent must be sufficient to overcome the pKa of the dihydropentalene. For instance, lithium diisopropylamide (LiHMDS) in tetrahydrofuran (THF) was found to be an ineffective base for the double deprotonation of a dihydropentalene substituted with p-tolyl and 4-fluorophenyl groups at the 1,3-positions, highlighting the influence of substituents on the acidity of the ring protons. rsc.org

Table 1: Regioselectivity in the Deprotonation of Substituted Dihydropentalenes

| Substituent Pattern | Position(s) of Alkyl Group(s) | Observed Deprotonation Outcome | Rationale |

| Aryl-substituted | N/A | Endocyclic deprotonation | Lack of exocyclic allylic protons. chemrxiv.org |

| 3-Alkyl | 3 | Competition between endocyclic and exocyclic deprotonation | Kinetic competition between two allylic C-H bonds. chemrxiv.org |

| 1-Methyl, 3-Aryl | 1 | Endocyclic deprotonation | Aryl group at the 3-position blocks the pathway for exocyclic deprotonation. chemrxiv.orgrsc.org |

Substituent Effects on Dihydropentalene Reactivity and Isomerization Pathways

The reactivity of the this compound system and the pathways of its isomerization are significantly influenced by the electronic nature of its substituents. chemrxiv.orgresearchgate.net Both electron-donating and electron-withdrawing groups have been incorporated into the dihydropentalene framework to modulate its electronic properties and, consequently, its chemical behavior. chemrxiv.orgresearchgate.net

Aryl substituents, in particular, have been studied for their dual role of providing steric bulk and exerting electronic influence through resonance effects. researchgate.net However, the electronic character of these aryl groups can dramatically affect the feasibility of subsequent reactions. For example, dihydropentalenes bearing strongly electron-withdrawing aryl groups have been found to be incompatible with deprotonative metalation reactions that use alkali metal bases. chemrxiv.org The electron-withdrawing nature of these substituents appears to hinder the formation of the pentalenide dianion under these conditions.

Substituents also play a crucial role in directing the isomerization of double bonds within the dihydropentalene scaffold. In 1,2-dihydropentalenes with electronically distinct substituents, double bond isomerization between the two five-membered rings is observed, with the outcome dependent on the polarization of the molecule. researchgate.netsemanticscholar.org It has been noted that the presence of an electron-rich aryl group can hinder the isomerization process. semanticscholar.org This suggests that electron-donating groups can stabilize a particular isomeric form, preventing its conversion to another.

Furthermore, the nature and symmetry of the substitution pattern have a tangible impact on the physical properties of these compounds. An increase in substitution and a decrease in molecular symmetry generally lead to lower melting points and improved solubility in organic solvents. researchgate.netresearchgate.netsemanticscholar.org

Table 2: Influence of Substituent Electronic Effects on Dihydropentalene Chemistry

| Substituent Type | Observation | Implication |

| Strongly Electron-Withdrawing Aryl Groups | Incompatible with deprotonative metalation using alkali metal bases. chemrxiv.org | Reduced reactivity towards double deprotonation. |

| Electron-Rich Aryl Groups | Can impede double bond isomerization. semanticscholar.org | Stabilization of specific isomers. |

| Electron-Donating and Electron-Withdrawing Groups | Both types have been incorporated to create different polarizations of the pentalenide core. chemrxiv.orgresearchgate.net | Tunability of the electronic structure. |

| Aryl Substituents (General) | Combine steric bulk with resonance-based electron-withdrawing properties. researchgate.net | Modification of both steric and electronic environment. |

Electronic Structure and Aromaticity Studies of Dihydropentalene Systems

Quantum Chemical Investigations of Aromaticity/Antiaromaticity

Quantum chemical calculations provide profound insights into the electronic structure and bonding of molecules, offering a way to quantify concepts like aromaticity and antiaromaticity. For the pentalene (B1231599) system, these computational tools are essential for understanding the transition from a highly unstable, antiaromatic parent molecule to the more stable, non-aromatic dihydropentalene derivatives.

Hückel's rule is a foundational concept in organic chemistry for predicting the aromatic or antiaromatic character of planar, cyclic, fully conjugated molecules. libretexts.org The rule states that a molecule is aromatic if it possesses a continuous ring of p-orbitals and contains [4n+2] π-electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10 π-electrons). rsc.orglibretexts.org Conversely, a system with [4n] π-electrons (e.g., 4, 8, 12 π-electrons) is designated as antiaromatic and is characterized by significant electronic destabilization. rsc.orgyoutube.com

The parent pentalene molecule is a bicyclic hydrocarbon composed of two fused five-membered rings. It is a planar molecule with a fully conjugated system containing eight π-electrons. mdpi.com This 8-π electron count conforms to the [4n] rule (with n=2), classifying pentalene as a Hückel antiaromatic compound. rsc.org This antiaromaticity is the primary reason for its extreme instability and high reactivity; pentalene readily dimerizes even at very low temperatures to alleviate this electronic strain. mdpi.com

In contrast, 1,4-dihydropentalene is a derivative where two carbon atoms (at positions 1 and 4) are saturated, meaning they are sp³-hybridized and bonded to two hydrogen atoms each. This structural modification fundamentally alters the electronic nature of the bicyclic system. The presence of these sp³-hybridized centers disrupts the continuous cyclic conjugation of p-orbitals that is a prerequisite for the application of Hückel's rule to the entire molecule. libretexts.orgsaskoer.ca

Because the π-system is no longer a single, continuous loop, this compound is not considered antiaromatic. Instead, it is classified as a non-aromatic compound. youtube.comsaskoer.ca Its electronic structure is better described as two fused cyclopentadiene-like rings, where the π-electrons are localized within two separate butadiene fragments. This interruption of the cyclic conjugation effectively removes the destabilizing effects of antiaromaticity, rendering this compound significantly more stable than its parent pentalene.

| Compound | π-Electron Count | Hückel's Rule | Classification | Conjugation |

|---|---|---|---|---|

| Pentalene | 8 | 4n (n=2) | Antiaromatic | Cyclic, Continuous |

| This compound | 8 | Not Applicable | Non-aromatic | Interrupted |

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a molecule based on its magnetic properties. It involves calculating the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or slightly above the plane of the ring (e.g., NICS(1)). chem8.org Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded region inside the ring, resulting in a significantly negative NICS value. rsc.org In contrast, antiaromatic compounds sustain a paratropic ring current, leading to a deshielded region and a large positive NICS value. chem8.org Non-aromatic compounds exhibit NICS values close to zero. chem8.org

For the antiaromatic pentalene, computational studies predict large positive NICS values within the five-membered rings, confirming its paratropic nature. For example, the NICS value for the five-membered rings of dibenzo[a,e]pentalene, a related system, is reported as +7.4 ppm, indicative of antiaromatic character. mdpi.com

In this compound, the disruption of the cyclic π-system quenches the global paratropic ring current. Consequently, the NICS values calculated for the rings of this compound are expected to be near zero, which is characteristic of non-aromatic systems. For comparison, the non-aromatic cyclopentadiene (B3395910), which shares a similar five-membered ring structure with a saturated carbon, has a calculated NICS(0) value of -3.08, a value much closer to zero than that of aromatic or antiaromatic compounds. rsc.org The electronic structure of this compound, therefore, lacks the magnetic signatures of either aromaticity or antiaromaticity.

| Compound | Classification | Typical NICS(0) Value (ppm) |

|---|---|---|

| Benzene (B151609) | Aromatic | ~ -8 rsc.org |

| Pentalene Ring (in Dibenzopentalene) | Antiaromatic | +7.4 mdpi.com |

| Cyclopentadiene | Non-aromatic | -3.08 rsc.org |

| This compound (Expected) | Non-aromatic | Near 0 |

The Anisotropy of the Induced Current Density (ACID) method is a powerful visualization tool that maps the flow of electrons in a molecule under the influence of an external magnetic field. nih.gov ACID plots provide a direct, qualitative picture of electron delocalization and ring currents. In these plots, a continuous current pathway indicates cyclic delocalization. The direction of the current reveals the magnetic character: a clockwise (diatropic) current signifies aromaticity, while a counter-clockwise (paratropic) current indicates antiaromaticity.

Computational studies on pentalene show a strong paratropic ring current flowing around the perimeter of the 8-π electron system, which is a clear visualization of its antiaromaticity. whiterose.ac.uknih.govscispace.com This global current is responsible for the deshielding observed in NICS calculations.

For this compound, the sp³-hybridized carbons at the 1 and 4 positions act as insulating barriers, preventing the formation of a continuous, global ring current around the bicyclic framework. An ACID plot of this compound would not show a perimeter-wide paratropic current. Instead, any induced currents would be localized within the isolated butadiene fragments of the molecule. This lack of a global ring current is the defining magnetic feature of a non-aromatic system and visually confirms the electronic structure suggested by Hückel's rule and NICS analysis.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. nih.gov It partitions the electron density into Lewis-like structures, consisting of atomic core orbitals, lone pairs, and two-center bonds. This method provides "natural charges" on each atom, offering a quantitative measure of electron distribution within the molecule.

In the highly symmetrical and antiaromatic pentalene, the negative charge from the π-electrons is distributed relatively evenly across the sp²-hybridized carbon atoms. However, in this compound, the charge distribution is more complex due to the presence of both sp² and sp³-hybridized carbon atoms.

NBO analysis of this compound would be expected to show a distinct difference in natural charges between the different types of carbon atoms. The sp³-hybridized methylene (B1212753) carbons (C1 and C4) would have a different charge profile compared to the sp²-hybridized olefinic carbons. This analysis helps to quantify the electronic effects of saturating the pentalene core, providing a detailed picture of the resulting charge polarization in the non-aromatic dihydropentalene derivative. Studies on substituted dihydropentalene precursors have utilized NBO analysis to understand the electronic influence of various functional groups. nih.gov

| Atom Type | Hybridization | Expected NBO Charge Characteristic |

|---|---|---|

| Olefinic Carbons (C2, C3, C5, C6) | sp² | Reflects charge distribution in a conjugated diene system. |

| Bridgehead Carbons (C3a, C6a) | sp² | Charge influenced by fusion of the two rings. |

| Methylene Carbons (C1, C4) | sp³ | Charge reflects a typical saturated C-H environment. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules often occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to undergo chemical reactions. rsc.org Antiaromatic compounds, such as pentalene, are known for having exceptionally small HOMO-LUMO gaps. rsc.org This small gap is a direct consequence of the destabilizing 4n π-electron arrangement and is consistent with pentalene's high reactivity. Computational calculations place the HOMO of pentalene at approximately -7.5 eV and the LUMO at around -2.5 eV, resulting in a significant but relatively small gap for a hydrocarbon. researchgate.net

When pentalene is hydrogenated to form this compound, the antiaromaticity is eliminated. This removal of electronic destabilization has a profound effect on the frontier orbitals. The energy of the HOMO is typically lowered (stabilized), and the energy of the LUMO is raised (destabilized), leading to a much larger HOMO-LUMO gap.

This increased HOMO-LUMO gap in this compound signifies greater kinetic stability and reduced chemical reactivity compared to the parent pentalene. This theoretical prediction aligns with the experimental observation that this compound is a far more stable and isolable compound. The analysis of the HOMO-LUMO gap thus provides a clear quantum-chemical rationale for the dramatic difference in stability between the antiaromatic pentalene and its non-aromatic dihydrogenated derivative.

| Compound | Electronic Character | HOMO Energy (Calculated, eV) | LUMO Energy (Calculated, eV) | HOMO-LUMO Gap (ΔE, eV) | Expected Reactivity |

|---|---|---|---|---|---|

| Pentalene | Antiaromatic | ~ -7.5 researchgate.net | ~ -2.5 researchgate.net | ~ 5.0 | High |

| This compound | Non-aromatic | Lower (More Stable) | Higher (Less Stable) | Significantly Larger | Low |

Donor-Acceptor Properties in Substituted Dihydropentalene Systems

The incorporation of both electron-donating (donor) and electron-withdrawing (acceptor) groups into the this compound framework gives rise to molecules with significant charge-transfer characteristics. This donor-acceptor arrangement is crucial for tuning the electronic properties of the system, making these compounds promising for applications in organic electronics. nih.gov The strategic placement of these substituents allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Research into tetra-arylated dihydropentalenes has demonstrated the feasibility of synthesizing scaffolds with varied electronic functionalities. By employing a base-promoted Michael annulation of 1,4-diarylated cyclopentadienes with α,β-unsaturated ketones, researchers have successfully introduced both electron-donating (e.g., p-tolyl) and electron-withdrawing (e.g., 4-(trifluoromethyl)phenyl) groups onto the dihydropentalene core. acs.org This synthetic flexibility allows for the creation of push-pull systems where electron density is shifted from the donor-substituted part of the molecule to the acceptor-substituted part. This intramolecular charge transfer is a key feature of donor-acceptor systems and significantly influences their optical and electronic properties.

In the context of larger conjugated systems, this compound derivatives have been utilized as donor monomers in donor-acceptor type copolymers. nih.gov For instance, isomeric monomers incorporating the this compound structure have been copolymerized with acceptor units like benzothiadiazole (BT) to create polymers for electronic applications. nih.gov The electronic interaction between the dihydropentalene-based donor and the acceptor comonomer governs the properties of the resulting polymer. nih.gov

The table below summarizes examples of donor and acceptor substituents that have been incorporated into dihydropentalene systems.

| Substituent Type | Example Substituent | Typical Position of Substitution | Electronic Role |

|---|---|---|---|

| Donor | p-Tolyl | 1,3-positions | Electron-donating |

| Acceptor | 4-(Trifluoromethyl)phenyl | 4,6-positions | Electron-withdrawing |

| Donor | 4-Methoxyphenyl | 1,3,4,6-positions | Electron-donating |

| Acceptor | 4-Fluorophenyl | 1,3,4,6-positions | Electron-withdrawing |

Data derived from research on substituted dihydropentalenes and their pentalenide derivatives. acs.orgnih.gov

Influence of Substituents on Electronic Properties and Molecular Polarization

Substituents have a profound impact on the electronic structure and molecular polarization of the dihydropentalene system. The nature and position of these substituents can systematically tune the charge distribution, aromaticity, and frontier molecular orbital energies of the molecule. nih.govbohrium.com

Studies on 1,3,4,6-tetra-arylated pentalenides, which are formed by the double deprotonation of the corresponding dihydropentalenes, provide significant insight into these effects. The introduction of either electron-donating or electron-withdrawing aryl groups leads to distinct polarizations of the bicyclic 10π aromatic core. nih.gov For example, DFT calculations and Natural Bond Orbital (NBO) charge distribution analysis have shown that attaching four aryl substituents can withdraw over 50% of the charge density from the pentalenide core. nih.gov This charge withdrawal, driven by the electronegativity and resonance effects of the substituents, significantly alters the electronic landscape of the central pentalene unit.

The electronic properties are also influenced by steric effects. In tetra-substituted systems, steric repulsion between adjacent aryl groups can cause them to twist out of the plane of the pentalene core. nih.gov This twisting affects the degree of π-orbital overlap between the substituents and the core, thereby modulating the extent of electronic communication and polarization. nih.gov

The influence of substituents is evident in key electronic parameters such as the HOMO-LUMO gap. In π-extended bispentalene systems, which contain pentalene units, both experimental and computational data show much smaller HOMO-LUMO energy gaps compared to other related hydrocarbons. acs.org The introduction of substituents can further narrow this gap. For instance, the electron-withdrawing nature of certain enone substituents used in the synthesis of dihydropentalenes can influence the degree of double bond isomerization in the final product, which in turn affects its electronic state. acs.org

The following table illustrates the calculated effects of different substituents on the charge of the pentalenide core, derived from dihydropentalene precursors.

| Substituent | Calculated Charge on Pentalenide Core (NBO) | Effect on Core Electron Density |

|---|---|---|

| Phenyl | -0.93 |e| | Significant charge withdrawal |

| 4-Methoxyphenyl (Donor) | -1.02 |e| | Moderate charge withdrawal |

| 4-Fluorophenyl (Acceptor) | -0.87 |e| | Strong charge withdrawal |

This data represents the calculated charge on the C8 core of variously substituted Li2[Pn] systems, highlighting the polarization effect of the substituents. nih.gov

Magnetic Aromaticity Effects in Pentalene Subunits

The pentalene core is a classic example of an antiaromatic system, containing 8 π-electrons, which conforms to the 4n Hückel rule for antiaromaticity. wikipedia.org This inherent antiaromaticity dominates the magnetic properties of dihydropentalene derivatives and related systems. A key indicator of antiaromaticity is the presence of a paratropic ring current when the molecule is subjected to an external magnetic field. This paratropic current results in the deshielding of nuclei inside the ring and the shielding of nuclei outside the ring.

Experimental evidence for this effect is found in ¹H NMR spectra, where protons attached to the pentalene core show significant upfield shifts, indicative of a paratropic ring current. acs.org In stable monoareno-pentalenes, these olefinic proton shifts serve as direct experimental probes of the magnetic effects associated with antiaromaticity. nih.gov

The table below presents representative calculated NICS(1)zz values, a common theoretical descriptor for magnetic aromaticity, for the pentalene molecule.

| Location of NICS Calculation | Calculated NICS(1)zz Value (ppm) | Interpretation |

|---|---|---|

| Center of five-membered ring | +23.0 | Strongly antiaromatic (paratropic current) |

| Center of bridging C-C bond | +15.8 | Antiaromatic character |

NICS values are theoretical predictions for the parent pentalene system and are indicative of the magnetic properties of the pentalene subunit in its derivatives. rsc.org

Advanced Spectroscopic Characterization Techniques for 1,4 Dihydropentalene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 1,4-dihydropentalene derivatives, offering detailed information about the molecular structure in solution.

¹H NMR Chemical Shift Analysis for Structural Elucidation and Aromaticity Probes

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for elucidating the structure of this compound compounds. The chemical shifts of the protons provide critical information about their local electronic environment. openstax.orglibretexts.org Generally, protons attached to sp³-hybridized carbons appear at higher fields (lower ppm values), while those on sp²-hybridized carbons are found at lower fields. openstax.orglibretexts.org The presence of electronegative atoms or anisotropic effects from π systems, such as aromatic rings, can further influence chemical shifts, causing protons to be deshielded and appear at even lower fields. openstax.orglibretexts.orglibretexts.org

For instance, in substituted 1,4-dihydropyridine (B1200194) derivatives, a related class of compounds, the complexity of the ¹H NMR spectrum can be influenced by the chirality at the C-4 position, leading to non-equivalent signals for otherwise chemically similar protons. uchile.cl In the context of dihydropentalenes, ¹H NMR is not only used for basic structural confirmation but also as a probe for aromaticity. researchgate.netresearchgate.net The fusion of heterocyclic rings to a dihydropyrene (B12800588) nucleus, a larger polycyclic aromatic system, induces changes in the ¹H NMR chemical shifts that can be correlated to the degree of bond fixation and aromaticity. researchgate.net

In the case of 1,3,4,6-tetraphenyl-1,2-dihydropentalene and its corresponding hydropentalenide anion, ¹H NMR in THF-d₈ provides distinct signals that confirm the structure and deprotonation events. acs.org The analysis of various substituted pentalenides has shown that both electron-donating and electron-withdrawing aromatic groups cause characteristic shifts in the ¹H NMR spectrum, which reflect the polarization of the 10π aromatic core. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Different Chemical Environments

| Type of Proton | Approximate Chemical Shift (δ, ppm) |

| Alkyl (Primary, R-CH₃) | 0.7–1.3 |

| Alkyl (Secondary, R₂-CH₂) | 1.2–1.6 |

| Alkyl (Tertiary, R₃-CH) | 1.4–1.8 |

| Allylic (C=C-CH) | 1.6–2.2 |

| Aromatic (Ar-H) | 6.5–8.0 |

| Vinylic (C=C-H) | 4.5–6.5 |

| Data sourced from multiple organic chemistry resources. openstax.orglibretexts.orglibretexts.org |

¹³C NMR Spectroscopy for Carbon Framework Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is indispensable for characterizing the carbon skeleton of this compound and its derivatives. libretexts.org Unlike ¹H NMR, ¹³C NMR spectra typically display sharp, single peaks for each non-equivalent carbon atom, spread over a much wider chemical shift range (0-220 ppm). libretexts.orgsavemyexams.com This wide range minimizes signal overlap, making it possible to distinguish nearly every carbon atom in a molecule. libretexts.org

The chemical shift of a ¹³C nucleus is highly dependent on its hybridization and the electronegativity of attached atoms. libretexts.org Carbonyl carbons, for example, are significantly deshielded and appear far downfield. The use of proton-decoupling techniques simplifies the spectra by removing C-H splitting, resulting in a single line for each unique carbon. libretexts.org

In the study of substituted pentalenides, ¹³C NMR shifts, along with ¹H NMR data, are used to evaluate the polarization of the bicyclic 10π aromatic core influenced by various substituents. researchgate.net For 1,3,4,6-tetraphenyl-1,2-dihydropentalene and its alkali metal complexes, ¹³C{¹H} NMR spectra were crucial for characterizing the structures in solution. acs.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Common Carbon Environments

| Type of Carbon | Approximate Chemical Shift (δ, ppm) |

| Alkyl (C-C) | 0 - 50 |

| Haloalkane (C-X) | 20 - 70 |

| Carbonyl (C=O) | 160 - 220 |

| Data sourced from general NMR spectroscopy literature. savemyexams.com |

2D-Correlation NMR Techniques (e.g., HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex structures of this compound derivatives. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable. ceitec.czcreative-biostructure.com HMBC reveals correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). ceitec.czcolumbia.edu This long-range connectivity information is crucial for assembling molecular fragments and is the primary method for assigning the chemical shifts of quaternary carbons, which are not directly observed in proton-based experiments like HSQC. wisc.edu

The HMBC experiment is based on proton detection, which provides high sensitivity. ceitec.cz It generates a 2D map where cross-peaks indicate long-range couplings between ¹H and ¹³C nuclei. ceitec.cz By analyzing these correlations, chemists can piece together the entire carbon framework and confirm the positions of substituents, which is especially useful for linking different parts of a molecule connected through heteroatoms. wisc.edu While direct one-bond correlations are suppressed in HMBC, their residual signals can sometimes appear as large doublets. ceitec.cz

X-ray Crystallography for Solid-State Structural Elucidation of Dihydropentalene Derivatives

For example, the crystal structure of 1,3,4,6-tetraphenyl-1,2-dihydropentalene has been determined, confirming its molecular geometry. acs.org Similarly, X-ray analysis of pyrazine-fused tetrazapentalenes, which are related zwitterionic tricyclic compounds, has verified their unique scaffold. acs.org In the study of diaryldihydropentalenediones, X-ray crystallography revealed that the inclusion of fluorine atoms resulted in highly planar structures and specific packing arrangements in the crystal lattice. researchgate.net The technique is also essential for characterizing the solid-state structures of organometallic complexes, such as barium dibenzopentalenides, providing insight into the metal-ligand bonding. researchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. azooptics.com The absorption of UV or visible light corresponds to the excitation of electrons from a ground state to a higher energy excited state. shu.ac.uk The resulting spectrum plots absorbance versus wavelength, where peaks correspond to specific electronic transitions, such as π→π* and n→π*. azooptics.comshu.ac.uk

For this compound derivatives, UV-Vis spectroscopy is used to study their electronic nature. The UV-Vis spectrum of 1,3,4,6-tetraphenyl-1,2-dihydropentalene in THF shows intense π–π* transitions at 301 nm and 339 nm, and a broader, less intense absorption in the visible region at 468 nm, which is responsible for its deep red color. acs.org This lower energy absorption is attributed to the fulvene-like double bond structure within the molecule. Upon deprotonation to form the hydropentalenide and subsequently the pentalenide dianion, the electronic structure changes significantly, leading to shifts in the absorption bands observed in the UV-Vis spectrum. acs.org This technique is also used to characterize transition metal complexes and highly conjugated organic systems. libretexts.org

Cyclic Voltammetry (CV) for Electrochemical Properties and Redox Potentials

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. gamry.comwikipedia.org It involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing information on oxidation and reduction potentials, the stability of reaction products, and the reversibility of electron transfer processes. gamry.comwikipedia.orgmdpi.com

CV has been employed to study the electrochemical behavior of various dihydropentalene derivatives. For dicyanomethylenated diaryldihydropentalenediones, CV measurements in acetonitrile (B52724) showed that fluorinated derivatives possess lower FMO energy levels compared to related structures. researchgate.net In another study, the redox properties of derivatives of 9-[2-(1,3-dithiol-2-ylidene)ethylidene]thioxanthene were investigated using CV. In dichloromethane, two reversible, consecutive single-electron oxidation waves were observed, corresponding to the formation of the radical cation and the dication species. researchgate.net The technique has also been applied to investigate 1,2- and 1,4-dihydroxybenzene derivatives, revealing the influence of substituent position on the susceptibility to electropolymerization. mdpi.com The oxidation potentials obtained from CV can be correlated with the antioxidant capacity of phenolic compounds. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the molecular weight of these compounds and offers insights into their structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly powerful, enabling the determination of the exact mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. bioanalysis-zone.comresearchgate.net

Molecular Weight Determination

For newly synthesized dihydropentalene compounds, confirming the molecular weight is a critical first step in structural verification. Soft ionization techniques, such as electrospray ionization (ESI), are commonly employed as they typically impart minimal energy to the analyte molecule, leading to the generation of an abundant molecular ion (or a protonated/adducted molecule, e.g., [M+H]⁺, [M+Na]⁺) with little to no fragmentation. iitb.ac.infu-berlin.de This is essential for accurately establishing the molecular mass.